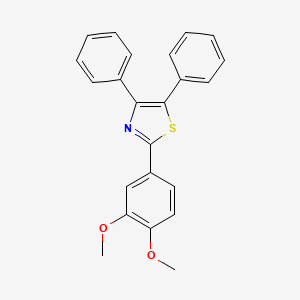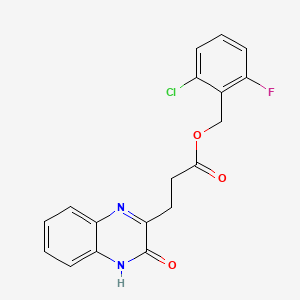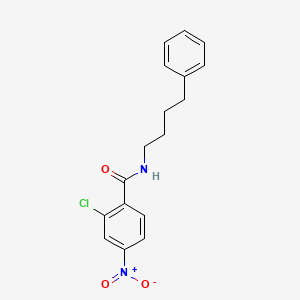![molecular formula C13H22N4O3S B4553066 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4553066.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H22N4O3S and its molecular weight is 314.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.14126175 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationships and Pharmacological Probes
The compound N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide, as part of the pyrazole derivative family, has been investigated for its role as a potent antagonist for the brain cannabinoid receptor (CB1). Studies focused on exploring structure-activity relationships within this class have shown that certain structural requirements are crucial for potent and selective CB1 receptor antagonistic activity. These requirements include specific substitutions on the pyrazole ring, such as a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent. This research contributes to understanding cannabinoid receptor binding sites and offers a foundation for developing pharmacological probes to study cannabinoid receptor function and potential therapeutic applications (Lan et al., 1999).
Chemical Synthesis and Utility
The synthesis of related compounds and their utility in creating novel chemical entities has been a subject of research. For example, an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from propargyl alcohol and N-sulfonylhydrazone has been reported. This method highlights the compound's role in facilitating the creation of dihydropyrazoles and their potential in preparing 3,3-diarylacrylonitrile, showcasing the versatility of the core pyrazole structure in chemical synthesis (Zhu et al., 2011).
Molecular Interaction Studies
Investigations into the molecular interactions of similar compounds, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), with the CB1 receptor, have provided insights into the conformational requirements and binding modes necessary for receptor antagonism. These studies contribute to the development of models for the CB1 receptor ligands, helping to refine the understanding of how structural modifications impact receptor binding and activity, which is essential for designing targeted therapies (Shim et al., 2002).
Inverse Agonism and Neutral Antagonism
Research into the biarylpyrazole compound SR141716, closely related in structure and function, has highlighted its role as an inverse agonist/antagonist at the cannabinoid CB1 receptor. These studies emphasize the importance of the C-3 carboxamide oxygen and its interaction with the CB1 receptor in conferring the compound's inverse agonist properties. Understanding the mechanisms underlying inverse agonism versus neutral antagonism is crucial for drug development, offering potential pathways for designing compounds with specific therapeutic effects (Hurst et al., 2006).
Propriétés
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-3-16-8-6-12(15-16)9-14-13(18)11-5-4-7-17(10-11)21(2,19)20/h6,8,11H,3-5,7,9-10H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRERVDSDFNCKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ETHYL-2-METHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE)](/img/structure/B4552985.png)
![4-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-2-butenoic acid](/img/structure/B4552992.png)
![(E)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B4553002.png)



![(5E)-5-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4553034.png)
![N-(3-ethoxypropyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4553045.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(4-butylphenyl)quinoline](/img/structure/B4553057.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B4553059.png)
![(4-BENZYLPIPERAZINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B4553062.png)
![ethyl 2-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4553078.png)

![methyl 2-({[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4553090.png)
